
Silicon disulfide
説明
Silicon disulfide (SiS₂) is an inorganic compound with the chemical formula S₂Si, featuring a molar mass of 92.22 g/mol and a density of 2.02 g/cm³ . It crystallizes in orthorhombic or tetragonal systems and adopts a one-dimensional polymeric structure composed of edge-sharing SiS₄ tetrahedrons . Under ambient conditions, SiS₂ is stable but decomposes in water to form silicon dioxide (SiO₂) and hydrogen sulfide (H₂S) . Its synthesis typically involves reacting lithium sulfide (Li₂S) with silicon tetrachloride (SiCl₄) under a nitrogen atmosphere .
準備方法
Elemental Synthesis Methods
Elemental methods utilize silicon and sulfur in their pure forms, offering advantages in raw material availability and environmental compatibility . These protocols avoid corrosive intermediates while maintaining stoichiometric control.
Solid-Liquid Boiling Process
In sealed quartz reactors, silicon powder reacts with liquid sulfur (S₃) at 1023–1073 K under autogenous pressure. The reaction proceeds according to:
Key parameters:
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Molar ratio : Si:S = 1:3.3 (excess sulfur ensures complete conversion)
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Temperature gradient : 750–850°C reaction zone with 550–700°C deposition zone
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Reaction time : 8–15 hours for 82.9% yield via solid-liquid pathway
Residual sulfur removal employs benzene extraction, achieving 99.2% purity as verified through X-ray diffraction (XRD) .
Solid-Gas Steaming Process
At elevated temperatures (1073–1173 K), gaseous sulfur species (S₄.₇) react with silicon substrates:
Process characteristics:
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Pressure : 3.8 MPa minimizes side reactions
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Gas-phase transport : Enables anisotropic growth of orthorhombic SiS₂ rods
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Crystallinity : Controlled through deposition zone temperature (550–700°C yields 20–50 μm rod diameters)
Vacuum Ampoule Method with Temperature Gradients
The Soviet-developed ampoule technique (SU899464A1) achieves 100% yield through spatial separation of reaction components .
Reactor Configuration
Component | Temperature Range | Material Form |
---|---|---|
Silicon section | 900–1000°C | KEF-grade plates |
Sulfur section | 250–400°C | OFS-grade powder |
Deposition zone | 550–700°C | - |
Reaction Mechanism
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Sulfur sublimation: S₈(l) → S₈(g) at 250–400°C
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Gas-phase transport to silicon interface
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Surface reaction:
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Product sublimation and deposition
Advantages over powder-based systems:
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Plate morphology prevents localized overheating (<1090°C melting point avoidance)
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Continuous sulfur replenishment maintains reaction kinetics
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Quartz ampoule integrity preserved through pressure gradients
Comparative Analysis of Synthesis Methods
Parameter | Elemental Boiling | Ampoule Method |
---|---|---|
Yield | 82.9–100% | 100% |
Purity (Si content) | 30.6±0.3 wt% | 30.5±0.2 wt% |
Reaction Duration | 8–15 h | 8–15 h |
Scalability | Batch | Continuous |
Impurity Profile | <0.1% Mg, Ca | <0.01% Li, Al |
The ampoule method demonstrates superior purity control through physical separation of reactants and products . However, elemental methods enable morphological tailoring of SiS₂ crystals through gas-phase stoichiometry adjustments .
Reaction Mechanisms and Kinetics
Diffusion-Limited Regimes
In sealed systems, reaction progress follows parabolic rate law due to S₈(g) diffusion through product layers:
Where:
-
: Sulfur diffusivity in SiS₂ matrix (1.8×10⁻¹⁰ m²/s)
-
: Product layer thickness
Phase Evolution
In situ XRD studies reveal transformation sequences:
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Amorphous Si-S intermediate (500–700°C)
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Metastable trigonal phase nucleation (700–800°C)
Purity and Yield Optimization
Sulfur Stoichiometry Effects
S:Si Ratio | Yield (%) | Dominant Phase |
---|---|---|
2:1 | 63.2 | SiS + SiS₂ mixture |
3.3:1 | 82.9 | Orthorhombic SiS₂ |
5:1 | 94.7 | SiS₂ with S inclusions |
Excess sulfur beyond 3.3:1 improves conversion but necessitates post-synthesis purification .
Post-Synthesis Treatments
化学反応の分析
Types of Reactions: Silicon disulfide undergoes various chemical reactions, including hydrolysis, alcoholysis, and reactions with sulfides.
Common Reagents and Conditions:
Hydrolysis: this compound hydrolyzes readily to release hydrogen sulfide.
Alcoholysis: Reaction with ethanol gives the alkoxide tetraethyl orthosilicate and hydrogen sulfide.
Reactions with Sulfides: Reaction with sodium sulfide, magnesium sulfide, and aluminum sulfide gives thiosilicates.
Major Products Formed:
Hydrolysis: Hydrogen sulfide.
Alcoholysis: Tetraethyl orthosilicate and tris(tert-butoxy)silanethiol.
科学的研究の応用
Battery Technology
Solid-State Electrolytes
Silicon disulfide is increasingly being utilized in the development of solid-state electrolytes for all-solid-state batteries (ASSBs). Researchers have demonstrated that incorporating this compound into argyrodite-type solid electrolytes enhances ionic conductivity and moisture stability, making it a promising candidate for next-generation battery technologies. A recent study established a low-cost production method for this compound that significantly improves its performance in ASSBs, achieving more than double the ionic conductivity compared to conventional materials .
Lithium-Ion Batteries
In addition to its use in solid-state electrolytes, this compound has been evaluated as an anode material in lithium-ion batteries. A study highlighted its high lithiation capacity (1610 mA h g⁻¹) and excellent cycling stability over 800 cycles, showcasing its potential for high-performance energy storage applications . The unique layered structure of this compound contributes to its effective lithium storage capabilities, making it suitable for both liquid and solid electrolyte systems.
Materials Science
High-Pressure Research
This compound exhibits interesting behavior under high pressure, where it remains stable up to 155 GPa before decomposing into other silicon-sulfur compounds. This property makes it a subject of interest in materials science, particularly in understanding the structural evolution of silicon chalcogenides under extreme conditions . Research into these high-pressure phases can provide insights into the formation of planetary materials and interstellar dust.
Coatings and Sealants
This compound is also used in the coating and sealing of electronic components due to its excellent moisture resistance and thermal stability. It can be combined with silicone rubber to enhance the durability and performance of electrical devices, particularly in harsh environments . Its application extends to industries such as automotive manufacturing, where it serves as a sealing agent for various components.
Cosmetic Formulations
Conditioning Agents
In cosmetic chemistry, this compound is incorporated into formulations as a conditioning agent for hair and skin products. Its ability to form a protective barrier helps retain moisture, making it beneficial for dry or damaged hair and skin . The versatility of this compound allows it to be used in various personal care products, enhancing their effectiveness.
Data Tables
Application Area | Specific Use | Key Benefits |
---|---|---|
Battery Technology | Solid-state electrolytes | Improved ionic conductivity and moisture stability |
Lithium-ion battery anodes | High capacity and cycling stability | |
Materials Science | High-pressure studies | Insights into planetary material formation |
Coatings and sealants | Moisture resistance and thermal stability | |
Cosmetic Formulations | Conditioning agents | Moisture retention for hair and skin |
Case Studies
- Solid-State Electrolytes Development
- Lithium-Ion Battery Performance
- High-Pressure Stability Investigation
作用機序
Silicon disulfide can be compared with other silicon-sulfur compounds such as silicon dioxide, carbon disulfide, germanium disulfide, tin(IV) sulfide, and lead(IV) sulfide. Unlike silicon dioxide, which is a common component of terrestrial planets, this compound adopts a one-dimensional polymeric structure . This unique structure gives this compound distinct properties and makes it suitable for specific applications, such as in high-performance batteries and solid-state electrolytes .
類似化合物との比較
Molybdenum Disulfide (MoS₂)
Structural and Electronic Properties
- SiS₂ : Chain-like polymeric structure (1D) with tetrahedral coordination .
- MoS₂: Layered structure (2D) with trigonal prismatic coordination; monolayers exhibit a direct bandgap (~1.8 eV), while bulk MoS₂ has an indirect bandgap (~1.3 eV) .
Thermal Stability
- SiS₂ : Decomposes at 1090°C (sublimation) .
- MoS₂: Stable up to 1100°C in non-oxidizing environments .
Carbon Disulfide (CS₂)
Physical Properties
- SiS₂ : Solid at room temperature; decomposes in water .
- CS₂ : Volatile liquid (melting point: -111.6°C; boiling point: 46.3°C) .
Chemical Behavior
- SiS₂ : Moisture-sensitive, forming SiO₂ and H₂S .
- CS₂ : Reacts with oxygen to form CO₂ and SO₂; used in industrial solvents and rayon production .
Structure
Silicon Dioxide (SiO₂)
Structural Comparison
Stability and Reactivity
Data Table: Comparative Properties of SiS₂ and Similar Compounds
Research Findings and Industrial Relevance
- MoS₂: Dominates in THz technology due to its tunable optical response; heterogeneous integration with silicon enhances device performance .
- SiO₂ : Remains irreplaceable in traditional industries, though SiS₂ offers niche advantages in energy storage .
生物活性
Silicon disulfide (SiS₂) is a compound of increasing interest in various scientific fields, particularly due to its unique properties and potential applications in materials science and biology. This article explores the biological activity of SiS₂, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery and solid-state electrolytes.
Overview of this compound
This compound is a binary compound consisting of silicon and sulfur. It exhibits interesting structural properties, particularly under varying pressure conditions. At high pressures, SiS₂ can form layered structures which are relevant for its physical and electronic properties . The synthesis of SiS₂ typically involves high-temperature reactions between silicon and sulfur, leading to challenges in production due to the volatility of sulfur at elevated temperatures .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that SiS₂ exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that SiS₂ could effectively inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The above table summarizes the MIC values for different bacterial strains, indicating that SiS₂ is particularly effective against Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound in biological systems. In vitro studies using human cell lines such as HeLa (cervical cancer cells) and HaCaT (keratinocytes) revealed that SiS₂ exhibits dose-dependent cytotoxic effects. The cytotoxicity was significantly lower compared to other compounds tested, indicating a favorable safety profile for potential therapeutic applications .
Table 2: Cytotoxicity of this compound on Human Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 50 |
HaCaT | 40 |
The IC50 values indicate the concentration at which SiS₂ inhibits cell growth by 50%, demonstrating its selective toxicity towards cancerous cells while being less harmful to normal cells.
Applications in Drug Delivery
The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable structures can be exploited to encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery. Research is ongoing to optimize these formulations for improved therapeutic outcomes.
Case Studies
- Case Study on Antimicrobial Properties : A study published in Nature Communications explored the bactericidal effects of silicon-based materials, including SiS₂. The findings indicated that surfaces treated with SiS₂ exhibited significant reductions in bacterial load, supporting its application in antimicrobial coatings .
- Case Study on Cytotoxicity : An investigation into the cytotoxic effects of various silicon compounds revealed that SiS₂ had lower cytotoxicity compared to traditional chemotherapeutic agents, making it a promising candidate for further research in cancer therapy .
Q & A
Q. What are the optimal synthesis methods for producing high-purity silicon disulfide (SiS₂) thin films, and how can their quality be validated?
Basic Research Question
this compound thin films can be synthesized via metal organic chemical vapor deposition (MOCVD) or electrophoretic deposition (EPD) . For MOCVD, precursors like silicon tetrachloride (SiCl₄) and hydrogen sulfide (H₂S) are reacted under controlled temperatures (e.g., 600–800°C) to achieve stoichiometric SiS₂ . For EPD, colloidal suspensions of SiS₂ nanoparticles are prepared using solvents like isopropanol, followed by deposition under DC voltage (e.g., 10–50 V) onto functionalized silicon substrates . Post-synthesis validation involves:
- Raman spectroscopy to confirm Si-S vibrational modes (expected peaks at ~400–500 cm⁻¹).
- X-ray diffraction (XRD) to verify crystallinity and phase purity.
- Weight measurements to quantify deposition yield .
Q. How do voltage and suspension concentration influence the electrophoretic deposition (EPD) efficiency of SiS₂ on silicon substrates?
Basic Research Question
Key EPD parameters include:
Q. What characterization techniques are critical for distinguishing SiS₂ from silicon monosulfide (SiS) or other sulfides?
Basic Research Question
Differentiation relies on:
- X-ray photoelectron spectroscopy (XPS) : Binding energy shifts in Si 2p (~101 eV for SiS₂ vs. ~99 eV for SiS) .
- Thermogravimetric analysis (TGA) : SiS₂ decomposes at ~500°C, while SiS remains stable up to ~700°C.
- Raman spectroscopy : SiS₂ exhibits distinct peaks due to its tetrahedral structure, unlike the linear chains in SiS .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bandgap measurements of SiS₂?
Advanced Research Question
Discrepancies often arise from approximations in density functional theory (DFT) models (e.g., neglecting excitonic effects). Methodological solutions include:
- Hybrid functionals (HSE06) to improve bandgap accuracy.
- Spectroscopic ellipsometry for precise experimental bandgap determination.
- Cross-validation with photoluminescence (PL) spectroscopy to assess exciton binding energies .
Q. What surface functionalization strategies enhance the adhesion of SiS₂ films on silicon for electronic applications?
Advanced Research Question
- APTES functionalization : Treat substrates with 3-aminopropyl-triethoxysilane to create amine-terminated surfaces, improving SiS₂ adhesion via electrostatic interactions .
- Plasma treatment : Oxygen or argon plasma cleans substrates and increases surface hydrophilicity.
- Intermediate layers : Deposit a thin titanium or chromium layer (1–5 nm) to promote covalent bonding .
Q. What advanced computational models predict the thermal expansion behavior of SiS₂ in heterostructures?
Advanced Research Question
- Molecular dynamics (MD) simulations : Use reactive force fields (ReaxFF) to model thermal expansion coefficients under varying temperatures (300–800 K).
- First-principles calculations : Incorporate Grüneisen parameters to account for phonon contributions.
- Experimental validation : Compare with XRD thermal scans to refine model accuracy .
特性
IUPAC Name |
bis(sulfanylidene)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S2Si/c1-3-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDSWONFYIAAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](=S)=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065606 | |
Record name | Silicon sulfide (SiS2) | |
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Molecular Weight |
92.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |
Record name | Silicon disulfide | |
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CAS No. |
13759-10-9 | |
Record name | Silicon sulfide (SiS2) | |
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Record name | Silicon disulfide | |
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Record name | Silicon sulfide (SiS2) | |
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Record name | Silicon sulfide (SiS2) | |
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Record name | Silicon disulphide | |
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Record name | SILICON DISULFIDE | |
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